3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a complex organic compound that features an indole moiety linked to a quinazolinone derivative. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Indole Moiety: Starting from an appropriate indole precursor, such as indole-3-carboxaldehyde, which undergoes condensation reactions.
Quinazolinone Synthesis: The quinazolinone core can be synthesized from anthranilic acid derivatives through cyclization reactions.
Coupling Reaction: The final step involves coupling the indole and quinazolinone derivatives using amide bond formation techniques, often employing reagents like carbodiimides under controlled conditions.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The indole and quinazolinone moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole or quinazolinone derivatives.
Scientific Research Applications
3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in proteins, while the quinazolinone core may inhibit enzyme activity by binding to active sites. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)-N-(4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide: Similar structure but with a thioxo group instead of a sulfanylidene group.
3-(1H-indol-3-yl)-N-(4-oxo-2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide: Similar structure but with an oxo group instead of a sulfanylidene group.
Uniqueness
The presence of the sulfanylidene group in 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H16N4O2S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H16N4O2S/c24-17(10-9-12-11-20-15-7-3-1-5-13(12)15)22-23-18(25)14-6-2-4-8-16(14)21-19(23)26/h1-8,11,20H,9-10H2,(H,21,26)(H,22,24) |
InChI Key |
BLIDEKIMTFPWPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NN3C(=O)C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.